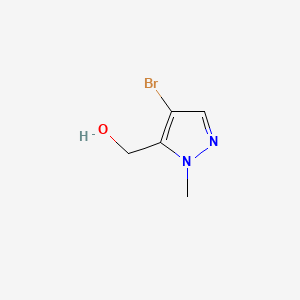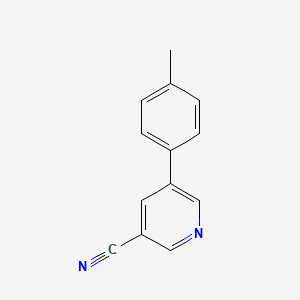![molecular formula C14H22N2O4 B578684 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE CAS No. 1245917-55-8](/img/structure/B578684.png)
9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE is a chemical compound with the molecular formula C14H22N2O4. It is known for its unique spirocyclic structure, which includes a spiro junction connecting two rings.
Mecanismo De Acción
Target of Action
It is known that this compound has application value in the field of medicinal chemistry and organic synthesis .
Mode of Action
It is often used as reagents and intermediates in organic synthesis reactions .
Result of Action
It is known that it can be used to synthesize biologically active molecules, such as antitumor agents, antibiotics, etc .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the use of palladium-catalyzed reactions. One common method involves the hydrogenation of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate in the presence of wet palladium on carbon (Pd/C) under an argon atmosphere. The reaction is carried out in tetrahydrofuran (THF) solution at 40°C for 40 hours under 45 psi of hydrogen .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed hydrogenation reactions is a common approach in the synthesis of spirocyclic compounds, which can be scaled up for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylate derivatives, while reduction reactions typically produce hydrogenated spirocyclic compounds .
Aplicaciones Científicas De Investigación
9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE is unique due to its specific spirocyclic structure and the presence of both oxo and diaza functional groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Propiedades
IUPAC Name |
tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-11(18)8-10(14)17/h4-9H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUOBYLQQOEIAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725596 |
Source


|
| Record name | tert-Butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245917-55-8 |
Source


|
| Record name | tert-Butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)








![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)

